N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE
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Overview
Description
N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key step in the synthesis is the aza-Michael addition between diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, diamines, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE can be compared with other piperazine derivatives, such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. The uniqueness of this compound lies in its distinct combination of functional groups and its potential for diverse applications in scientific research and medicine.
Properties
IUPAC Name |
N-[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-16-6-5-7-20(17(16)2)23-12-14-24(15-13-23)21(25)18-8-10-19(11-9-18)22(3)28(4,26)27/h5-11H,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAYJYJPEWJHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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